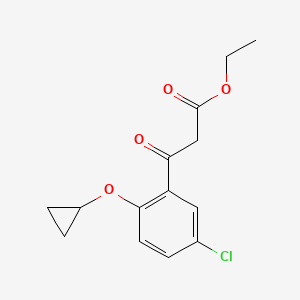
Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate
Descripción general
Descripción
Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyloxyphenyl group, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyloxyphenyl Intermediate: The synthesis begins with the preparation of 5-chloro-2-cyclopropyloxyphenol through a nucleophilic substitution reaction involving 5-chloro-2-hydroxyphenol and cyclopropyl bromide in the presence of a base such as potassium carbonate.
Esterification: The intermediate is then subjected to esterification with ethyl bromoacetate in the presence of a base like sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound’s cyclopropyloxyphenyl group allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(5-bromo-2-cyclopropyloxyphenyl)-3-oxopropanoate: Similar structure with a bromo group instead of a chloro group.
Ethyl 3-(5-methyl-2-cyclopropyloxyphenyl)-3-oxopropanoate: Similar structure with a methyl group instead of a chloro group.
Uniqueness
Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate is unique due to its specific chloro substitution, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
1260169-30-9 |
|---|---|
Fórmula molecular |
C14H15ClO4 |
Peso molecular |
282.72 |
Nombre IUPAC |
ethyl 3-(5-chloro-2-cyclopropyloxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C14H15ClO4/c1-2-18-14(17)8-12(16)11-7-9(15)3-6-13(11)19-10-4-5-10/h3,6-7,10H,2,4-5,8H2,1H3 |
Clave InChI |
CCZUDHAHOXZLKB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)OC2CC2 |
Sinónimos |
Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













